
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with a thioamide derivative, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiazepane derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties make it an attractive candidate for drug development targeting multiple therapeutic areas, including antimicrobial and anticancer therapies.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit activity against various pathogens. Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .
The compound has been studied for its potential biological activities beyond antimicrobial effects. Its interactions with biological pathways related to inflammation and cellular signaling have been noted, suggesting possible roles in modulating immune responses.
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Potential activity against various pathogens | |
Anti-inflammatory | Possible modulation of inflammatory pathways | |
Anticancer | Investigated for effects on cancer cell lines |
Industrial Applications
In addition to its research applications, this compound is also being explored for industrial uses in developing new materials with unique properties. Its versatility as a synthetic intermediate allows it to be employed in creating complex molecules necessary for advanced material science applications.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide: is similar to other thiazepane derivatives, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylmethyl group and the amide functionality can impart distinct properties compared to other thiazepane derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as CMT-4, is a synthetic compound belonging to the class of thiazepane derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N2O2S. It features a seven-membered thiazepane ring containing both nitrogen and sulfur, which contributes to its unique biological properties. The presence of the cyclohexylmethyl group enhances its interaction with biological targets compared to other thiazepane derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that CMT-4 may be a candidate for further investigation in drug development aimed at treating infections.
Anticancer Potential
CMT-4 has also been studied for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and proliferation .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects including anti-inflammatory responses and alterations in cellular signaling pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of cyclohexylmethylamine with a thioamide derivative, followed by cyclization to form the thiazepane ring. The reaction conditions often include bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to similar thiazepane derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H22N2O2S | Contains a cyclohexylmethyl group; studied for antimicrobial and anticancer properties. |
5-Oxo-N-phenyl-1,4-thiazepane-3-carboxamide | C12H14N2O2S | Contains a phenyl group; investigated for similar biological activities. |
N-(3-chloro-5-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | C13H15ClN2O2S | Chlorine substitution alters reactivity; potential antimicrobial properties. |
Case Studies and Research Findings
Several studies have focused on the biological activity of CMT-4:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. CMT-4's structure suggests it may exhibit similar or enhanced activity due to its unique substituents .
- Anticancer Activity : In vitro studies on cancer cell lines indicated that compounds similar to CMT-4 can induce apoptosis through caspase activation pathways. Further research is needed to elucidate the specific pathways involved in CMT-4's anticancer effects .
- Inflammation Modulation : Research has suggested that thiazepane derivatives can modulate inflammatory responses by affecting cytokine production and signaling pathways involved in inflammation .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-12-6-7-18-9-11(15-12)13(17)14-8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSTWPJIUCRSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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